molecular formula C18H16N2O3 B12200509 (4E)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione

(4E)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione

Cat. No.: B12200509
M. Wt: 308.3 g/mol
InChI Key: DLVOOEGBVRZHRZ-UHFFFAOYSA-N
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Description

(4E)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione is a complex organic compound with a unique structure that includes an isoquinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylisoquinoline-1,3-dione with an appropriate aldehyde in the presence of a base to form the desired product. Reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4E)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (4E)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione
  • 2-phenylisoquinoline-1,3-dione
  • (2-hydroxyethylamino)methylidene derivatives

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

3-hydroxy-4-(2-hydroxyethyliminomethyl)-2-phenylisoquinolin-1-one

InChI

InChI=1S/C18H16N2O3/c21-11-10-19-12-16-14-8-4-5-9-15(14)17(22)20(18(16)23)13-6-2-1-3-7-13/h1-9,12,21,23H,10-11H2

InChI Key

DLVOOEGBVRZHRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NCCO)O

Origin of Product

United States

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